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1-(Benzenesulfonyl)pyrrolidin-3-amine

Cat. No.: B13312788
M. Wt: 226.30 g/mol
InChI Key: ABNRKDROCBKFEH-UHFFFAOYSA-N
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Description

Significance of the Benzenesulfonyl-Pyrrolidine Scaffold in Chemical Biology and Medicinal Chemistry

The benzenesulfonyl-pyrrolidine scaffold is considered a "privileged structure" in drug design due to the valuable properties contributed by each of its components.

The pyrrolidine (B122466) ring is a five-membered, saturated nitrogen heterocycle that is frequently utilized by medicinal chemists to develop treatments for human diseases. researchgate.netnih.gov Its prevalence is underscored by its presence in numerous natural alkaloids like nicotine (B1678760) and in more than 20 drugs approved by the U.S. Food and Drug Administration (FDA). enamine.netwikipedia.org The significance of this scaffold is enhanced by several key features:

Three-Dimensionality : As a saturated, non-planar ring, it provides increased three-dimensional (3D) coverage compared to flat aromatic rings. researchgate.netnih.gov This allows for a more efficient exploration of the pharmacophore space, which is critical for specific interactions with biological targets. researchgate.netnih.gov

Stereochemistry : The pyrrolidine ring contains stereogenic carbons, meaning the spatial orientation of its substituents can be precisely controlled. researchgate.netnih.gov This is crucial as different stereoisomers of a drug candidate can exhibit vastly different biological profiles due to their binding modes with enantioselective proteins. researchgate.netnih.gov

Versatility : The pyrrolidine nucleus is a versatile building block used not only in pharmaceuticals but also as a ligand for transition metals and as a chiral controller in asymmetric synthesis. nih.gov

The benzenesulfonamide (B165840) group is also a well-established pharmacophore with a long history in drug development. ontosight.ai Compounds containing this moiety have demonstrated a wide array of biological activities, leading to their investigation for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.airesearchgate.net The structural optimization of benzenesulfonamide derivatives has led to the identification of potent inhibitors for specific biological targets, such as viral proteins. nih.gov

The fusion of these two components in the benzenesulfonyl-pyrrolidine scaffold provides a robust framework for designing new molecules with potential therapeutic value.

Overview of Key Research Avenues for 1-(Benzenesulfonyl)pyrrolidin-3-amine and its Analogues

Research involving this compound and its derivatives primarily positions them as versatile intermediates for the synthesis of larger, more complex molecules for drug discovery campaigns. The core structure allows for functionalization at the amine group and modifications on the benzene (B151609) ring, enabling the creation of diverse chemical libraries.

Key research avenues for analogues built upon this scaffold include:

Enzyme Inhibition : The sulfonyl pyrrolidine framework is explored for its potential to inhibit various enzymes that play critical roles in disease pathways, such as proteases and kinases. ontosight.ai

Antimicrobial Agents : There is significant interest in developing new antibiotics based on this scaffold. ontosight.ai A variety of benzenesulfonyl derivatives have been synthesized and evaluated for their in-vitro growth inhibitory activity against several bacterial strains, with some compounds showing promising results. researchgate.net

Antiviral Therapeutics : Structural optimization of benzenesulfonamide-based compounds has led to the discovery of potent anti-influenza agents that function by inhibiting the viral hemagglutinin (HA) protein. nih.gov This indicates the potential of the scaffold in developing novel treatments for viral infections.

The following tables provide a summary of the chemical properties of the parent compound and an overview of the research applications for its structural analogues.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₄N₂O₂S
Molecular Weight 226.29 g/mol

| Synonyms | 1-(Phenylsulfonyl)pyrrolidin-3-amine |

Data sourced from PubChem.

Table 2: Research Applications of Benzenesulfonyl-Pyrrolidine Analogues

Analogue Class Research Area Findings / Potential Applications
Substituted Benzenesulfonyl Pyrrolidines Enzyme Inhibition Investigated as potential inhibitors of kinases and proteases. ontosight.ai
1-(4-Chloro-benzenesulfonyl)-pyrrolidine Derivatives Antimicrobial, Anti-inflammatory, Anticancer The complex structure suggests varied interactions with biological molecules, making it a compound of interest for further study in these areas. ontosight.ai
Spiro Indolothiazolidinone Analogues Antimicrobial Synthesized and evaluated for antibacterial activity against S. aureus and E. coli, with some compounds exhibiting promising activity. researchgate.net

| Disubstituted Benzenesulfonamide Analogues | Antiviral (Anti-influenza) | Designed as potent inhibitors of influenza hemagglutinin (HA), which is crucial for viral entry into host cells. nih.gov |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-(Phenylsulfonyl)pyrrolidin-3-amine
1-(4-Chloro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
Nicotine
Procyclidine
Bepridil
Piracetam
Aniracetam
Proline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2S B13312788 1-(Benzenesulfonyl)pyrrolidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

1-(benzenesulfonyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H14N2O2S/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2

InChI Key

ABNRKDROCBKFEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Benzenesulfonyl Pyrrolidin 3 Amine and Its Derivatives

Strategies for Pyrrolidine (B122466) Ring Formation within the Benzenesulfonyl Framework

The construction of the pyrrolidine ring is a cornerstone of synthetic organic chemistry, with several powerful methods available for its formation. When the nitrogen atom is already substituted with a benzenesulfonyl group, this moiety can influence the reactivity and stereochemical outcome of the ring-forming reaction.

One of the most powerful and widely used methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction. nih.govnih.gov This reaction typically involves the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene or alkyne. nih.govnih.gov The versatility of this approach allows for the synthesis of a wide array of substituted pyrrolidines with excellent control over stereochemistry. nih.gov Glycine-based decarboxylative [3+2] cycloadditions represent a notable strategy, providing efficient access to complex pyrrolidine-containing polycyclic compounds. mdpi.com

The process generates the pyrrolidine skeleton in a single step, and the substitution pattern on both the azomethine ylide and the dipolarophile dictates the final structure of the product. nih.gov For the synthesis of benzenesulfonyl-containing pyrrolidines, the azomethine ylide can be generated from an N-benzenesulfonylated amino acid or ester. The reaction's stereoselectivity is a key feature; for instance, the geometry of the dipolarophile often translates directly to the stereochemistry at the 3 and 4 positions of the resulting pyrrolidine ring. nih.gov

Table 1: Examples of [3+2] Cycloaddition for Pyrrolidine Synthesis

1,3-Dipole Precursor Dipolarophile Catalyst/Conditions Product Type Reference
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine Methyl acrylate Trifluoroacetic acid (TFA) 2-Substituted pyrrolidine nih.gov
Glycine Aldehydes and Maleimides Heat (decarboxylation) Tetracyclic pyrrolizidines mdpi.com

Reductive hydroamination provides a direct route to pyrrolidines from aminoalkenes. This process involves the intramolecular addition of an amine to an unactivated carbon-carbon double bond. The reaction can be catalyzed by various metals, including iron, gold, and palladium. thieme-connect.dersc.org The use of an N-benzenesulfonyl protecting group is common in these reactions, as it can activate the substrate and influence the reaction's efficiency and stereoselectivity. nih.gov

Brønsted acids can also catalyze the intramolecular hydroamination of alkenylamines that have an electron-withdrawing group, such as a sulfonyl group, on the nitrogen atom, leading to excellent yields of pyrrolidines. nih.gov More recently, enantioselective methods using chiral Brønsted acids, such as imidodiphosphorimidates (IDPis), have been developed. These catalysts can produce chiral pyrrolidines with high enantioselectivity from substrates bearing an electron-deficient nosyl protecting group, which is structurally related to the benzenesulfonyl group. chemrxiv.org Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides has also emerged as a novel route to enantioenriched pyrrolidines. nih.gov

Table 2: Catalysts in Intramolecular Hydroamination for Pyrrolidine Synthesis

Catalyst System Substrate Type Key Features Yield Reference
FeCl₃·6H₂O N-Sulfonyl aminoolefins Mild, efficient, tolerates water and air 81–99% thieme-connect.de
Gold (Au) Catalysts Alkyne sulfonamides Tandem hydroamination/reduction, stereodivergent Good rsc.org
Triflic or Sulfuric Acid N-Protected aminoalkenes Brønsted acid catalysis Excellent nih.gov

Beyond hydroamination, a broader class of intramolecular cyclization reactions serves as a powerful tool for pyrrolidine synthesis. These methods involve forming a carbon-nitrogen or carbon-carbon bond to close the five-membered ring from a linear precursor.

Copper-promoted intramolecular aminooxygenation of N-sulfonyl-4-pentenylamines is one such method. This reaction can produce highly substituted pyrrolidines with excellent diastereoselectivity, particularly favoring the formation of 2,5-cis-pyrrolidines. nih.gov Radical cyclizations of N-alkenyl sulfonamides are another established strategy for constructing the pyrrolidine ring system. acs.org Furthermore, transition-metal-catalyzed intramolecular amination of unactivated C(sp³)–H bonds offers a direct and atom-economical route. nih.govnih.gov For instance, copper complexes have been shown to effectively catalyze this transformation in N-fluoroalkylamides to yield pyrrolidines. nih.gov

Table 3: Intramolecular Cyclization Strategies for Pyrrolidine Synthesis

Reaction Type Catalyst/Reagent Substrate Key Outcome Reference
Aminooxygenation Copper(II) 2-ethylhexanoate / TEMPO α-Substituted 4-pentenyl sulfonamides High yield and diastereoselectivity for 2,5-cis-pyrrolidines nih.gov
C-H Amination Copper Complexes N-Fluoride amides Direct amination of unactivated C(sp³)–H bonds nih.gov
Radical Cyclization Radical Initiator (e.g., AIBN) N-Aryl sulphonyl-N-allyl 3-bromoalanines Diastereoselective formation of 4-substituted prolines acs.org

Installation of the Benzenesulfonyl Moiety

The introduction of the benzenesulfonyl group onto the pyrrolidine nitrogen is a critical step, which can be performed either before or after the formation of the heterocyclic ring. This transformation typically results in a stable sulfonamide linkage.

The most common and straightforward method for installing a benzenesulfonyl group is the reaction of a primary or secondary amine with benzenesulfonyl chloride. cbijournal.comresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com

Commonly used bases include pyridine and triethylamine (TEA) in organic solvents like tetrahydrofuran (THF) or diethyl ether. cbijournal.com The reaction of aniline with benzenesulfonyl chloride in the presence of pyridine can result in a 100% yield. cbijournal.com Studies have also shown that these reactions can proceed with unexpectedly high conversions in aqueous media, even at high pH, for certain hydrophobic amines. scilit.com For instance, reacting dibutylamine with a slight excess of benzenesulfonyl chloride in 1.0 M aqueous sodium hydroxide can produce the corresponding sulfonamide in 94% yield. scilit.com This robust reaction is widely applicable to a variety of amine substrates, including pre-formed pyrrolidin-3-amine.

Table 4: Conditions for Sulfonylation with Benzenesulfonyl Chloride

Amine Substrate Base Solvent Temperature Yield Reference
Aniline Pyridine N/A 0-25 °C 100% cbijournal.com
Aniline Triethylamine THF Ice bath to RT 86% cbijournal.com
Dibutylamine NaOH (1.0 M) Water N/A 94% scilit.com

While sulfonylation with sulfonyl chlorides is highly effective, alternative, metal-catalyzed methods have been developed. These approaches often use different sulfonylating agents and can offer advantages in terms of substrate scope and reaction conditions. For example, palladium- or copper-catalyzed cross-coupling reactions of primary sulfonamides with aryl halides are a common strategy for forming N-aryl sulfonamides. acs.org

More directly relevant to the synthesis of N-benzenesulfonyl pyrrolidines are reactions that form the N-S bond. While the search results primarily focus on the synthesis of proline-derived benzenesulfonamides from benzenesulfonyl azides under metal-free conditions, these newer strategies highlight the ongoing development of sulfonamidation methods. acs.orgnih.gov In one such metal-free approach, benzenesulfonyl azides react with proline in the presence of a strong organic base like DBU to yield N-sulfonylated products. acs.orgnih.gov Although not a direct metal-catalyzed sulfonamidation, this illustrates the exploration of alternatives to traditional sulfonyl chlorides.

Introduction of the Amino Functionality

The introduction of an amino group at the C3 position of the 1-(benzenesulfonyl)pyrrolidine core is a pivotal step in the synthesis. This transformation can be achieved through direct amination reactions or by the chemical reduction of suitable nitrogen-containing precursors.

Amination Strategies

Direct amination strategies often involve the conversion of a C3-hydroxyl group into a good leaving group, followed by nucleophilic substitution with an amine source. A common approach begins with a chiral starting material such as (R)-3-hydroxypyrrolidine, which is first protected at the nitrogen atom with benzenesulfonyl chloride. The resulting alcohol, (R)-1-(benzenesulfonyl)pyrrolidin-3-ol, is then activated by converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate.

For instance, reacting the alcohol with methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine yields the corresponding methanesulfonyloxy derivative. This intermediate can then undergo nucleophilic substitution with ammonia (B1221849). Due to the low reactivity, this step often requires harsh conditions, such as heating with ammonia in an autoclave under high pressure, to afford the desired 1-(benzenesulfonyl)pyrrolidin-3-amine. This substitution reaction proceeds with an inversion of stereochemistry, known as the Walden inversion, resulting in the (S)-enantiomer of the final product. A patent describes a similar process for N-benzyl and N-Boc protected pyrrolidines, where the mesylated intermediate is reacted with ammonia at temperatures ranging from 110°C to 150°C under pressures of up to 136 bar to yield the corresponding 3-aminopyrrolidine derivative with high enantiomeric excess googleapis.com.

Another powerful amination technique is reductive amination. This method typically starts from the corresponding ketone, 1-(benzenesulfonyl)pyrrolidin-3-one. The ketone is reacted with an ammonia source, such as ammonium (B1175870) acetate, and a reducing agent. The reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced to the primary amine. Various reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are favored for their selectivity and tolerance of various functional groups.

Table 1: Comparison of Amination Strategies

Strategy Starting Material Key Reagents Key Intermediate Typical Conditions
Nucleophilic Substitution 1-(Benzenesulfonyl)pyrrolidin-3-ol 1. MsCl, Et₃N 2. NH₃ 3-Methanesulfonyloxy-1-(benzenesulfonyl)pyrrolidine High temperature and pressure (autoclave)

Reduction of Nitrogen-Containing Precursors to Amines

An alternative and widely used strategy for introducing the amino group is through the reduction of a nitrogen-containing functional group, most commonly an azide or a nitro group. The azide group is particularly useful as it is readily introduced via an Sₙ2 reaction and can be reduced cleanly to an amine without harsh reagents that might affect other functional groups in the molecule.

A representative synthesis for a chiral analogue starts from a readily available chiral precursor like trans-4-hydroxy-L-proline. The synthesis involves several steps, including decarboxylation and N-protection, to yield an intermediate such as (R)-N-Boc-3-hydroxypyrrolidine. The hydroxyl group is then activated, typically by sulfonylation (e.g., with methanesulfonyl chloride), and subsequently displaced by an azide nucleophile, such as sodium azide (NaN₃). This nucleophilic substitution proceeds with complete inversion of configuration at the C3 stereocenter. The resulting azido intermediate, (S)-1-Boc-3-azidopyrrolidine, can then be subjected to reduction.

While catalytic hydrogenation over palladium on carbon (Pd/C) is a common method for azide reduction, other reagents can also be employed. For example, a Staudinger reaction using triphenylphosphine (PPh₃) followed by hydrolysis provides a mild, metal-free alternative to afford the amine google.com. After the reduction, the Boc protecting group can be removed, and the nitrogen can be sulfonylated with benzenesulfonyl chloride to yield the final product, (S)-1-(benzenesulfonyl)pyrrolidin-3-amine google.com.

Table 2: Common Reagents for Azide Reduction

Reducing Agent Typical Conditions Advantages
H₂, Pd/C H₂ atmosphere, RT, Methanol High yield, clean reaction
Triphenylphosphine (PPh₃) THF, followed by H₂O Mild, metal-free, tolerant of other functional groups

Enantioselective Synthesis of Chiral this compound Analogues

Accessing enantiomerically pure forms of this compound is of significant interest for pharmaceutical applications. Enantioselective synthesis can be achieved either by constructing the chiral pyrrolidine ring using asymmetric catalysis or by employing chiral auxiliaries to direct the stereochemical outcome of key reactions.

Asymmetric Catalysis in Pyrrolidine Construction

Asymmetric catalysis offers an efficient route to chiral pyrrolidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition-metal catalysis, particularly with rhodium, palladium, or zinc, has been extensively developed for this purpose.

For instance, rhodium-catalyzed asymmetric reactions can be used to synthesize 3-substituted pyrrolidines. One approach involves the reaction of chiral imines derived from N-tert-butanesulfinamide with α,β-unsaturated esters in the presence of a rhodium catalyst, leading to the formation of chiral 3-substituted pyrrolidine derivatives with high diastereoselectivity.

Another powerful method is the asymmetric [3+2] cycloaddition reaction. In this approach, an azomethine ylide reacts with an alkene dipolarophile to form the pyrrolidine ring. The enantioselectivity is controlled by a chiral metal-ligand complex. For example, zinc(II) catalysts in combination with chiral ligands have been shown to effectively catalyze the [3+2] cycloaddition of acyclic enones with azomethine ylides, affording highly decorated pyrrolidines with excellent enantioselectivity (up to 96.5:3.5 er) researchgate.net. Similarly, silver-catalyzed asymmetric 1,3-dipolar cycloadditions between azomethine ylides and electrophilic alkenes provide another route to chiral pyrrolidine scaffolds researchgate.net. Once the chiral pyrrolidine core is constructed, subsequent functional group manipulations, including N-sulfonylation, can lead to the desired chiral this compound analogue.

Chiral Auxiliary-Mediated Synthesis of Sulfinamide Intermediates

Chiral auxiliaries are recoverable chemical compounds that are temporarily incorporated into a synthetic route to direct the stereoselective formation of new chiral centers wikipedia.org. The use of N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, is a well-established and powerful strategy for the asymmetric synthesis of amines and nitrogen-containing heterocycles acs.org.

In this methodology, the chiral auxiliary is condensed with a ketone or aldehyde to form a chiral N-tert-butanesulfinyl imine. The sulfinyl group then directs the stereoselective addition of a nucleophile to the imine double bond. For the synthesis of chiral pyrrolidines, a suitable substrate, such as a γ-chlorinated N-tert-butanesulfinyl imine, can be employed. The addition of a Grignard reagent or a hydride source to the imine, followed by intramolecular cyclization, can yield a chiral 2-substituted pyrrolidine. The diastereoselectivity of these reactions is typically high, controlled by the steric bulk of the sulfinyl group.

After the formation of the chiral pyrrolidine ring, the sulfinamide auxiliary can be cleaved under mild acidic conditions. The resulting free amine can then be protected with a benzenesulfonyl group to afford the enantiomerically enriched target compound. This strategy allows for the predictable synthesis of either enantiomer of the final product simply by choosing the corresponding (R)- or (S)-enantiomer of the N-tert-butanesulfinamide auxiliary.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
(R)-1-(Benzenesulfonyl)pyrrolidin-3-ol
(S)-1-(Benzenesulfonyl)pyrrolidin-3-amine
1-(Benzenesulfonyl)pyrrolidin-3-one
(R)-3-Hydroxypyrrolidine
(S)-N-Boc-3-azidopyrrolidine
(R)-N-Boc-3-hydroxypyrrolidine
Ammonia
Ammonium acetate
Benzenesulfonyl chloride
Methanesulfonyl chloride
N-tert-Butanesulfinamide
Palladium on carbon
Sodium azide
Sodium cyanoborohydride
Sodium triacetoxyborohydride
trans-4-Hydroxy-L-proline
Triethylamine

Chemical Reactivity and Mechanistic Investigations of 1 Benzenesulfonyl Pyrrolidin 3 Amine

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in many natural products and pharmaceuticals. wikipedia.org Its reactivity in 1-(benzenesulfonyl)pyrrolidin-3-amine is significantly influenced by the electron-withdrawing nature of the benzenesulfonyl group attached to the nitrogen atom.

Ring-Opening Reactions and Rearrangements

The pyrrolidine ring is generally stable; however, under specific conditions, it can undergo ring-opening reactions. These reactions often require activation, for instance, through the formation of a strained intermediate or by the strategic placement of activating groups. While direct ring-opening of the N-benzenesulfonylpyrrolidine core is not commonly reported, related transformations in similar strained systems, such as N-sulfonyl aziridines, proceed via nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. researchgate.net Such reactions are crucial for constructing complex nitrogen-containing molecules. researchgate.net

In the context of this compound, the presence of the 3-amino group could potentially facilitate intramolecular reactions leading to ring transformation or rearrangement under specific conditions. Furthermore, rearrangements such as the Stevens rearrangement can occur in related tertiary amine systems, involving the migration of a group from a quaternary ammonium (B1175870) salt. nih.gov This type of reactivity could be envisaged for derivatives of this compound where the nitrogen atoms are further alkylated.

Functionalization of Pyrrolidine C-H Bonds

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. In the case of N-sulfonylated pyrrolidines, the sulfonyl group can act as a directing group, facilitating the selective functionalization of specific C-H bonds, typically at the α-position to the nitrogen atom. nih.govresearchgate.net This is often achieved through metal-catalyzed reactions, where the catalyst coordinates to the sulfonyl group and activates a nearby C-H bond for subsequent reaction with a coupling partner. researchgate.net

For this compound, the C-H bonds at the 2- and 5-positions are potential sites for such functionalization. The reaction conditions, including the choice of catalyst and oxidant, can be tuned to achieve the desired selectivity. nih.gov This approach provides a direct route to introduce various substituents onto the pyrrolidine ring, expanding the chemical space accessible from this scaffold.

Functionalization Type Position Key Features Potential Reagents
α-ArylationC-2, C-5Redox-neutral process, can be achieved in one pot. nih.govQuinone monoacetal (oxidant), DABCO (base), Aryl nucleophile. nih.gov
C-H Carbenoid FunctionalizationOrtho to directing groupCan be directed by the sulfonamide group. researchgate.netRh(III) catalyst, diazo compounds. researchgate.net

Reactivity of the Benzenesulfonyl Group

The benzenesulfonyl group is a key functional moiety in this compound, primarily serving as a protecting group for the pyrrolidine nitrogen. However, it also exhibits its own characteristic reactivity.

Nucleophilic Substitution at the Sulfonyl Center

The sulfur atom in the benzenesulfonyl group is highly electrophilic and susceptible to attack by nucleophiles. nih.gov This reactivity allows for nucleophilic substitution reactions at the sulfonyl center, where a nucleophile replaces the pyrrolidin-3-amine moiety. The mechanism of this reaction can be either synchronous or stepwise, often proceeding through a trigonal bipyramidal intermediate. nih.gov

The rate and feasibility of this substitution are influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles can displace the pyrrolidine ring, leading to the formation of new sulfonamides or related sulfur-containing compounds. Computational studies on related systems have shown that these reactions follow a stepwise pathway involving the initial addition of the nucleophile to the sulfur center. nih.gov

Cleavage and Modification of the Sulfonamide Linkage

The cleavage of the sulfonamide bond to deprotect the pyrrolidine nitrogen is a common and important transformation. google.com Due to the high stability of sulfonamides, this cleavage often requires harsh conditions, such as strong acids or reducing agents. google.com Various methods have been developed for the removal of the benzenesulfonyl group, including the use of alkali metals dissolved in liquid ammonia (B1221849) or, more recently, with alkali metal-silica gel materials. google.com

Beyond complete cleavage, the sulfonamide linkage can also be modified. For instance, carbene-catalyzed enantioselective modification of sulfonamides has been reported, allowing for the introduction of new functional groups while preserving the sulfonamide core. rsc.org This highlights the potential for late-stage functionalization of molecules containing the benzenesulfonylpyrrolidine motif.

Transformation Description Typical Reagents/Conditions
Cleavage (Deprotection) Removal of the benzenesulfonyl group to yield the free amine. google.comStrong acids (e.g., HBr), reducing agents (e.g., Na/NH₃, SmI₂), alkali metal-silica gel. google.com
Modification Alteration of the sulfonamide group without complete removal. rsc.orgN-heterocyclic carbene catalysis for enantioselective modification. rsc.org

Mechanisms of Key Synthetic Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Nucleophilic Aromatic Substitution Involving the Pyrrolidine Moiety: In reactions where the pyrrolidine nitrogen acts as a nucleophile, such as in nucleophilic aromatic substitution (SNAr), the reaction typically proceeds through a stepwise addition-elimination mechanism. nih.gov The pyrrolidine nitrogen attacks an electron-deficient aromatic ring, forming a Meisenheimer complex. Subsequent elimination of a leaving group restores the aromaticity of the ring. The kinetics of such reactions can be influenced by the solvent and the presence of catalysts. rsc.org

Mechanism of C-H Functionalization: The mechanism of metal-catalyzed C-H functionalization of the pyrrolidine ring often involves the formation of a metallacyclic intermediate. The catalyst coordinates to the directing sulfonyl group, bringing the metal center in proximity to a C-H bond. This is followed by C-H bond cleavage and subsequent reaction with a coupling partner. Reductive elimination then releases the functionalized product and regenerates the active catalyst.

Mechanism of Sulfonamide Cleavage: Reductive cleavage of the S-N bond in sulfonamides by alkali metals involves the transfer of electrons from the metal to the sulfonamide. This generates a radical anion, which then fragments to cleave the sulfur-nitrogen bond, ultimately yielding the deprotected amine after workup.

Detailed Reaction Pathway Elucidation

Currently, there is a lack of published research that specifically details the reaction pathways for this compound. While it is utilized in synthetic schemes, the focus of existing literature is on the final products rather than the mechanistic journey of this particular reactant.

Generally, for a primary amine like the one in this compound, reactions such as amide bond formation would proceed through a nucleophilic attack of the amine on an activated carboxylic acid derivative. The pathway would involve the formation of a tetrahedral intermediate, followed by the departure of a leaving group to yield the final amide product.

For instance, in a hypothetical amide coupling reaction with an activated carboxylic acid (e.g., an acyl chloride or an active ester), the proposed pathway would be:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-amino group attacks the electrophilic carbonyl carbon of the activated acid.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).

Deprotonation: A base in the reaction mixture removes the proton from the newly formed amide nitrogen to yield the final, neutral amide product.

Similarly, in N-arylation reactions, such as the Buchwald-Hartwig amination, the pathway would involve a catalytic cycle with a palladium catalyst. This cycle would include steps of oxidative addition, amine coordination and deprotonation, and reductive elimination. However, it must be emphasized that while these are standard mechanisms for these reaction types, their specific application and any subtle deviations for this compound have not been experimentally elucidated or computationally modeled in the available literature.

Kinetic Studies and Transition State Analysis

No specific kinetic data or transition state analyses for reactions involving this compound have been published. Kinetic studies would be essential to determine the rate laws, reaction orders, and activation energies for its transformations. Such data would provide quantitative insight into how the electronic and steric environment of the molecule influences its reactivity.

For a typical bimolecular reaction, such as the acylation of an amine, the rate of reaction is generally expected to be first-order with respect to both the amine and the acylating agent. The rate constant (k) would be influenced by factors such as the solvent, temperature, and the nature of the substituents on both reactants.

The table below presents hypothetical kinetic data for a generic acylation reaction of an amine to illustrate the type of information that would be obtained from such studies.

Experiment[Amine] (M)[Acylating Agent] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻³
20.20.13.0 x 10⁻³
30.10.23.0 x 10⁻³

Transition state analysis, typically performed using computational chemistry methods (like Density Functional Theory - DFT), would provide insights into the geometry and energy of the highest-energy point along the reaction coordinate. For the acylation reaction, the transition state would likely involve the partially formed bond between the amine nitrogen and the carbonyl carbon, and the partially broken carbonyl pi-bond. The benzenesulfonyl group's electron-withdrawing nature would be expected to decrease the nucleophilicity of the amine, potentially leading to a higher activation barrier for the transition state compared to an unsubstituted pyrrolidin-3-amine.

The following table outlines the kind of energetic data that would be derived from a computational transition state analysis for a hypothetical reaction.

SpeciesEnthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)
Reactants00
Transition State+15+20
Products-10-8

Derivatization and Analog Design Strategies for 1 Benzenesulfonyl Pyrrolidin 3 Amine

Modification at the Pyrrolidine (B122466) Nitrogen (N1)

Acylation and Alkylation Strategies

Acylation and alkylation reactions at the N1 position introduce a range of functional groups that can alter the electronic and steric profile of the molecule.

Acylation: The reaction of the pyrrolidine nitrogen with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This strategy is often employed to introduce carbonyl functionalities, which can act as hydrogen bond acceptors. For instance, benzoylation using benzoyl chloride can introduce a phenyl ring, increasing the molecule's aromatic character.

Alkylation: N-alkylation can be achieved using alkyl halides or through reductive amination. This introduces alkyl chains of varying lengths and branching, which can be used to probe hydrophobic pockets in a target protein. For example, reaction with benzyl bromide in the presence of a non-nucleophilic base can yield the N-benzyl derivative.

While specific data on the acylation and alkylation of 1-(benzenesulfonyl)pyrrolidin-3-amine is not extensively detailed in publicly available literature, the general principles of these reactions are well-established for secondary amines.

Modification at the Pyrrolidine C3-Amine Nitrogen

The primary amine at the C3 position of the pyrrolidine ring is a highly versatile functional group for derivatization. Its nucleophilic character allows for the formation of a wide range of functional groups, including amides, sulfonamides, ureas, and thioureas. These modifications are pivotal in exploring the SAR of the C3-substituent and its role in target engagement.

Amide and Sulfonamide Formation

The formation of amides and sulfonamides at the C3-amine is a common strategy to introduce substituents that can participate in hydrogen bonding and other interactions.

Amide Formation: The C3-amine can be readily acylated with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides. The use of peptide coupling reagents facilitates the formation of the amide bond under mild conditions. This strategy allows for the introduction of a wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems.

Sulfonamide Formation: Reaction of the C3-amine with various sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This introduces a tetrahedral sulfonyl group that can act as a hydrogen bond acceptor and can mimic the geometry of other functional groups.

The following table illustrates representative examples of amide and sulfonamide derivatives of analogous 3-aminopyrrolidine scaffolds.

R GroupLinkageReagents and ConditionsReference
PhenylAmideBenzoyl chloride, Triethylamine, DichloromethaneGeneral Synthetic Method
4-ChlorophenylAmide4-Chlorobenzoic acid, EDC, HOBt, DMFGeneral Synthetic Method
MethylSulfonamideMethanesulfonyl chloride, Pyridine, DichloromethaneGeneral Synthetic Method
p-TolylSulfonamidep-Toluenesulfonyl chloride, Triethylamine, DichloromethaneGeneral Synthetic Method

Urea and Thiourea Linkage Formation

The reaction of the C3-amine with isocyanates or isothiocyanates provides a straightforward method for the synthesis of urea and thiourea derivatives, respectively. These functional groups are known to be excellent hydrogen bond donors and acceptors and are frequently found in biologically active molecules.

Urea Formation: The addition of an isocyanate (R-N=C=O) to the C3-amine results in the formation of a urea linkage. The nature of the 'R' group on the isocyanate can be varied to explore different steric and electronic effects.

Thiourea Formation: Similarly, the reaction with an isothiocyanate (R-N=C=S) yields a thiourea derivative. The thiocarbonyl group has different electronic and hydrogen bonding properties compared to the carbonyl of a urea, offering another avenue for SAR exploration.

The table below provides examples of urea and thiourea formation on a generic 3-aminopyrrolidine core structure.

R GroupLinkageReagents and ConditionsReference
PhenylUreaPhenyl isocyanate, DichloromethaneGeneral Synthetic Method
CyclohexylUreaCyclohexyl isocyanate, TetrahydrofuranGeneral Synthetic Method
PhenylThioureaPhenyl isothiocyanate, EthanolGeneral Synthetic Method
EthylThioureaEthyl isothiocyanate, AcetonitrileGeneral Synthetic Method

Substituent Effects on the Benzenesulfonyl Ring

Structure-activity relationship studies on related benzenesulfonamide-containing compounds have demonstrated that the nature and position of substituents on the phenyl ring can have a profound impact on biological activity. For example, in a series of benzenesulfonamide (B165840) derivatives developed as anti-influenza agents, substitutions on the phenyl ring were found to significantly affect their potency nih.gov.

A study on the synthesis of proline-derived benzenesulfonamides showed that a variety of substituted benzenesulfonyl azides could be successfully coupled, indicating that the benzenesulfonyl ring is tolerant to a range of substituents. The following table summarizes the yields of selected proline-derived benzenesulfonamides with different substituents on the phenyl ring, which can serve as a guide for potential modifications to the this compound scaffold.

Substituent on Benzenesulfonyl RingPositionYield (%)Reference
4-Methylpara88 mdpi.com
4-tert-Butylpara85 mdpi.com
4-Methoxypara84 mdpi.com
4-Fluoropara83 mdpi.com
4-Chloropara81 mdpi.com
4-Bromopara78 mdpi.com
4-Trifluoromethylpara80 mdpi.com
3-Methylmeta78 mdpi.com
3-Chlorometa75 mdpi.com
3-Bromometa78 mdpi.com
2-Methylortho70 mdpi.com

Electron-donating groups such as methyl and methoxy, as well as electron-withdrawing groups like fluoro, chloro, bromo, and trifluoromethyl, have been successfully incorporated. This suggests that a wide range of electronic environments can be explored on the benzenesulfonyl ring of this compound to optimize its biological profile.

Electronic and Steric Modifications

The electronic and steric properties of the this compound scaffold can be systematically modulated to probe structure-activity relationships (SAR) and optimize biological activity. Modifications typically target the benzenesulfonyl group and the pyrrolidine ring.

Steric modifications involve the introduction of bulky groups to probe the spatial requirements of the binding pocket. For instance, replacing a hydrogen atom with a tert-butyl group on the phenyl ring can define the limits of a hydrophobic pocket. On the pyrrolidine ring, alkyl substitutions can introduce chiral centers, and the resulting stereoisomers may exhibit different biological profiles due to specific interactions with the target protein. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space. nih.gov

A hypothetical example of how electronic and steric modifications on the benzenesulfonyl ring could influence the inhibitory activity of this compound analogs against a target enzyme is presented in the table below. The data is illustrative and based on general principles observed in similar compound series.

Compound IDR1 (para-position)Electronic EffectSteric EffectHypothetical IC50 (nM)
1a -HNeutralSmall100
1b -CH3Electron-donatingMedium80
1c -OCH3Electron-donatingMedium75
1d -ClElectron-withdrawingMedium50
1e -CF3Strongly Electron-withdrawingLarge30
1f -NO2Strongly Electron-withdrawingMedium45
1g -tBuElectron-donatingVery Large200

Halogenation and Alkoxy Substitutions

Halogenation is a widely used strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. Introducing halogen atoms (F, Cl, Br, I) onto the benzenesulfonyl ring can lead to improved potency, metabolic stability, and membrane permeability. Fluorine, in particular, is often used due to its small size and high electronegativity, which can lead to favorable interactions with the target protein and block sites of metabolism. A "fluorine scan," where fluorine atoms are systematically introduced at different positions on the aromatic ring, is a common approach to explore the SAR of halogenation.

Alkoxy substitutions, such as methoxy or ethoxy groups, on the benzenesulfonyl ring can also significantly impact a compound's properties. These groups can act as hydrogen bond acceptors and increase polarity, which may improve solubility. Furthermore, they can be metabolically labile and their introduction or removal can be used to fine-tune the pharmacokinetic profile of a molecule.

The following table illustrates the potential impact of halogenation and alkoxy substitutions on the benzenesulfonyl ring of this compound analogs, based on trends observed for inhibitors of dipeptidyl peptidase-IV (DPP-IV) with a similar pyrrolidine sulfonamide core. frontiersin.org

Compound IDSubstitution on Phenyl RingLogP (Calculated)Hypothetical DPP-IV Inhibition (% at 10 µM)
2a 4-H1.545
2b 4-F1.760
2c 4-Cl2.065
2d 4-Br2.268
2e 4-OCH31.455
2f 3,4-diCl2.575
2g 4-OCF32.680

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design that involve significant structural modifications to a lead compound while aiming to retain or improve its biological activity. nih.gov These approaches are particularly useful for escaping undesirable chemical space, improving intellectual property positions, or overcoming issues with metabolism or toxicity. researchgate.net

Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. For this compound, the pyrrolidine ring could be replaced by other cyclic or acyclic structures. For example, a piperidine or azetidine ring could be explored to alter the ring size and conformational flexibility. A more significant hop could involve replacing the pyrrolidine with an open-chain diamine or a more rigid bicyclic system. The goal is to identify novel chemotypes with improved properties.

Bioisosteric Replacement focuses on substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. For the this compound scaffold, several bioisosteric replacements can be considered:

Benzenesulfonyl Group: The sulfonamide linkage is a key feature. Bioisosteric replacements could include a reversed sulfonamide, an amide, or a urea linkage. The phenyl ring itself can be replaced with other aromatic or heteroaromatic rings such as pyridine, thiophene, or pyrazole to modulate electronic properties and introduce new interaction points.

Pyrrolidine Ring: The pyrrolidine ring can be replaced with other five-membered heterocycles like isoxazolidine or pyrazolidine to alter the electronic distribution and hydrogen bonding capacity of the ring.

Amine Group: The primary amine at the 3-position is a key functional group for potential interactions. It could be replaced with other hydrogen-bonding groups such as a hydroxyl group or a small amide.

The table below provides some examples of potential scaffold hops and bioisosteric replacements for the this compound scaffold and their intended purpose in analog design.

Original MoietyReplacement MoietyStrategyRationale
PyrrolidinePiperidineScaffold HopAlter ring pucker and substituent vectors
PyrrolidineThiazolidineBioisosteric ReplacementIntroduce a heteroatom to modulate polarity
BenzenesulfonylBenzoylBioisosteric ReplacementReplace sulfonamide with an amide
PhenylPyridylBioisosteric ReplacementIntroduce a nitrogen to improve solubility and act as a hydrogen bond acceptor

Biological Target Identification and Mechanistic Studies of 1 Benzenesulfonyl Pyrrolidin 3 Amine Analogues

Enzyme Inhibition Mechanisms

Analogues of 1-(benzenesulfonyl)pyrrolidin-3-amine have been investigated for their ability to inhibit several classes of enzymes, including proteases, kinases, and others, by interfering with their catalytic activity.

The core structure of this compound is related to scaffolds found in inhibitors of cysteine proteases such as cathepsins and cruzipain. These enzymes play crucial roles in various physiological and pathological processes, including tumor progression and parasitic infections. nih.gov For instance, elevated activity of Cathepsin B is associated with poor outcomes in cancer patients, making it a viable therapeutic target. nih.gov Similarly, cruzipain is a key cysteine peptidase in Trypanosoma cruzi, the parasite responsible for Chagas' disease. nih.gov

While the broader class of sulfonamides and pyrrolidine-containing compounds has been explored for protease inhibition, specific studies detailing the direct inhibitory activity of close analogues of this compound against Cathepsin B and cruzipain are not extensively documented in the reviewed literature. Peptidomimetic inhibitors often incorporate a reactive functional group, or "warhead," that interacts with the active site cysteine of these proteases. Research has identified various peptide and non-peptide inhibitors for both cruzipain and cathepsins B and L, with some showing competitive inhibition in the micromolar to nanomolar range. nih.gov However, specific quantitative data (e.g., IC₅₀ or Kᵢ values) for direct analogues of this compound are not specified in the available sources.

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore in the design of kinase inhibitors. nih.gov Kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov Analogues incorporating the pyrrolidine (B122466) sulfonamide scaffold have been explored for their potential to inhibit various kinases.

Structure-activity relationship (SAR) studies on related pyrrolidine derivatives have provided insights into the features that govern kinase inhibition. For example, in the context of sphingosine (B13886) kinase (SK) inhibitors, the stereochemistry of substituents on the pyrrolidine ring plays a critical role in determining inhibitory activity and isoform selectivity. acs.org The orientation of hydroxyl or hydroxymethyl groups on the pyrrolidine can influence hydrogen bonding with key residues like Asp-81 in the active site. acs.org Furthermore, a protonated amine on the pyrrolidine ring can form a salt bridge with residues such as Asp-178, anchoring the inhibitor. acs.org While these studies establish the potential of the pyrrolidine scaffold, specific data on this compound analogues as kinase inhibitors requires further investigation.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. Its upregulation in tumor microenvironments leads to immunosuppression, making it an attractive target for cancer immunotherapy. nih.govnih.gov

Various molecular scaffolds have been investigated for IDO1 inhibition. While the first reported inhibitor was 1-methyltryptophan, subsequent research has led to the discovery of more potent molecules. nih.gov Phenylimidazole and related scaffolds have been a focus of structure-based design efforts. nih.gov Although many IDO1 inhibitors feature imidazole (B134444) or triazole moieties that coordinate with the heme iron, the broader class of sulfonamide-containing compounds has also been explored. nih.gov However, specific examples of this compound analogues with documented IDO1 inhibitory activity and corresponding IC₅₀ values are not detailed in the currently available literature.

Receptor Binding and Modulation

In addition to enzyme inhibition, derivatives of the this compound scaffold have been designed to bind to and modulate the function of various cell surface receptors, including G-protein coupled receptors (GPCRs) and ion channels.

The 5-HT₆ receptor (5-HT₆R) is a serotonin (B10506) receptor subtype primarily expressed in the central nervous system, in regions associated with cognition and memory. nih.gov Antagonism of this receptor has been pursued as a potential therapeutic strategy for cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.com

A significant number of 5-HT₆R antagonists are based on an indole (B1671886) scaffold connected to a benzenesulfonyl group. nih.gov SAR studies have shown that modifications to the benzenesulfonyl and indole moieties, as well as the amine portion of the molecule, can significantly impact binding affinity. For instance, replacing a naphthyl fragment with quinolinyl or isoquinolinyl moieties on the sulfonyl group has been shown to increase affinity for the 5-HT₆ receptor. nih.gov

Table 1: Binding Affinity and Functional Activity of Benzenesulfonyl Analogues at the 5-HT₆ Receptor.

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel involved in a variety of physiological processes. Its modulation has been considered for therapeutic intervention in conditions such as heart failure and pulmonary edema. A series of pyrrolidine sulfonamides has been developed as potent and selective antagonists of TRPV4. nih.gov

Starting from an initial inhibitor, modifications to the core structure, including the pyrrolidine ring, led to the discovery of highly potent compounds. SAR studies revealed that increasing the structural rigidity of the molecule could improve TRPV4 activity. nih.gov This led to the development of a novel pyrrolidine diol core. Further optimization of the sulfonamide substituent resulted in compounds with improved potency and pharmacokinetic properties. nih.gov

Table 2: Activity of Pyrrolidine Sulfonamide Analogues as TRPV4 Antagonists.

Inflammasome Inhibition (e.g., NLRP3 Inflammasome)

Research into benzenesulfonamide analogues has centered on their ability to inhibit the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various pathological signals, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). nih.gov Dysregulation of the NLRP3 inflammasome is associated with numerous chronic inflammatory and autoimmune disorders.

A key lead compound in this area is JC124, a sulfonamide-based molecule that has demonstrated inhibitory activity against the NLRP3 inflammasome. nih.gov Structure-activity relationship (SAR) studies based on the JC124 scaffold have been conducted to optimize potency and understand the chemical features essential for activity. These studies revealed that while modifications to the benzamide (B126) portion of the molecule were critical, the N-substituents of the sulfonamide moiety could be varied, with bulkier groups often leading to improved potency. nih.gov

One such analogue synthesized and evaluated incorporates a pyrrolidine ring, resulting in the compound 5-Chloro-2-methoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-benzamide (Compound 23). nih.gov The investigation of this and other analogues confirmed that the benzenesulfonamide scaffold is a viable starting point for potent NLRP3 inhibitors. nih.gov

Further optimization of the JC124 structure led to the identification of new lead compounds, such as compounds 14 and 17 , which exhibited significantly improved inhibitory potency against IL-1β release in cellular assays. nih.gov

Inhibitory Potency of Benzenesulfonamide Analogues on IL-1β Release
CompoundDescriptionIC₅₀ in J774A.1 Cells (μM)IC₅₀ in BMDMs (μM)
JC124Initial Lead Compound3.252.20 ± 0.043
Compound 14Optimized Analogue0.55 ± 0.0910.14 ± 0.021
Compound 17Optimized Analogue0.42 ± 0.0800.36 ± 0.043

Cellular Pathway Modulation

The mechanism by which these benzenesulfonamide analogues modulate cellular pathways has been investigated in established cellular models of inflammation. The primary model involves using mouse macrophage cell lines, such as J774A.1, or bone marrow-derived macrophages (BMDMs). nih.gov In these models, the NLRP3 inflammasome is typically activated by a two-signal process: a priming signal, often lipopolysaccharide (LPS), followed by an activation signal, such as adenosine (B11128) triphosphate (ATP). nih.gov

The inhibitory activity of the compounds is quantified by measuring the reduction in the secretion of IL-1β. nih.gov Studies with JC124 and its more potent analogues, 14 and 17 , confirmed their ability to suppress IL-1β production in both J7774A.1 cells and BMDMs upon stimulation with LPS and ATP. nih.gov This indicates that the compounds interfere with the NLRP3 inflammasome activation pathway. The consistent activity in these cellular systems provides strong evidence that the compounds modulate the canonical NLRP3 pathway, which is critical for the maturation and release of IL-1β in response to pathogenic and sterile danger signals. nih.gov

Preclinical Pharmacological Evaluation of 1 Benzenesulfonyl Pyrrolidin 3 Amine Analogues

In Vitro Pharmacological Assays

The in vitro pharmacological characterization of 1-(benzenesulfonyl)pyrrolidin-3-amine analogues has been conducted through a variety of assays to determine their potency and mechanism of action at the molecular and cellular levels.

Enzyme Activity Assays (e.g., IC50 determination)

While the primary focus of research for this class of compounds has been on receptor interactions, some studies have explored their potential to inhibit key enzymes relevant to neurological pathways. For instance, certain benzenesulfonamide-bearing carboxamide derivatives have been evaluated for their inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2). Although not direct analogues of this compound, these studies indicate the potential for the benzenesulfonamide (B165840) scaffold to interact with enzymatic targets.

Additionally, related pyrrolidine (B122466) derivatives have been investigated as inhibitors of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in neuroinflammation and blood-brain barrier disruption. Hybrid benzofuroxan-based pyrrolidine hydroxamates have demonstrated potent inhibitory activity against these enzymes. For example, a 5-benzofuroxan derivative showed IC50 values of 102 nM and 162 nM for MMP-2 and MMP-9, respectively.

Table 1: Enzyme Inhibitory Activity of Selected Analogues

Compound Target Enzyme IC50 (nM)
5-Benzofuroxan-pyrrolidine hydroxamate MMP-2 102
5-Benzofuroxan-pyrrolidine hydroxamate MMP-9 162
4-Benzofuroxan-pyrrolidine hydroxamate MMP-2 182
4-Benzofuroxan-pyrrolidine hydroxamate MMP-9 242

Receptor Binding Assays (e.g., Ki determination)

A significant body of research has focused on the interaction of this compound analogues with histamine (B1213489) receptors, particularly the H3 subtype, which is a key regulator of neurotransmitter release in the central nervous system. Radioligand binding assays have been instrumental in determining the affinity of these compounds for the H3 receptor.

For example, a series of non-imidazole pyrrolidine derivatives have been shown to be potent H3 receptor antagonists. Structure-activity relationship (SAR) studies have furnished compounds with high affinity, such as N-(5-phenoxypentyl)pyrrolidine, which exhibited a Ki value of 0.18 µM in a [3H]histamine release assay from rat cerebral cortex synaptosomes. nih.gov Further optimization led to the discovery of N-(5-p-nitrophenoxypentyl)pyrrolidine, with a significantly improved Ki of 39 nM. nih.gov

Table 2: Histamine H3 Receptor Binding Affinities of Pyrrolidine Analogues

Compound Assay Ki (µM)
N-Ethyl-N-(4-phenylbutyl)amine [3H]Histamine Release 1.3
N-(5-Phenoxypentyl)pyrrolidine [3H]Histamine Release 0.18
N-(5-p-Nitrophenoxypentyl)pyrrolidine (UCL 1972) [3H]Histamine Release 0.039

Cell-Based Functional Assays (e.g., reporter gene assays, cellular pathway modulation)

To elucidate the functional consequences of receptor binding, cell-based assays have been employed to characterize the antagonist or inverse agonist properties of this compound analogues at the histamine H3 receptor. These assays often measure the modulation of intracellular signaling pathways, such as cyclic AMP (cAMP) accumulation.

Studies on related pyrrolidinone derivatives have utilized cAMP response element (CRE)-driven reporter gene assays to assess functional activity at the H3 receptor. researchgate.net These assays provide a downstream readout of receptor activation or inhibition. While some pyrrolidinone-based compounds were initially reported as potent agonists, subsequent investigations using these functional assays revealed only slight partial agonist properties at concentrations much higher than initially reported, highlighting the importance of robust functional characterization. researchgate.net

In Vitro Efficacy in Disease-Relevant Cell Models

The therapeutic potential of this compound analogues has been further investigated in cell models relevant to neurological diseases. For instance, the anti-inflammatory properties of new benzenesulfonamide derivatives have been assessed. While not direct analogues, these studies provide a rationale for the potential neuroprotective effects of this chemical class.

In one study, new carboxamides bearing a quinoline (B57606) moiety and a benzenesulfonyl group were synthesized and evaluated for their in vitro antitrypanosomal activities, which can be relevant to neurological infections. plos.org Several of these compounds demonstrated potent activity with IC50 values in the nanomolar range, comparable to the standard drug melarsoprol. plos.org Specifically, compounds 11n and 11v were identified as highly promising, with IC50 values of 1.0 nM. plos.org

In Vivo Efficacy in Preclinical Animal Models

The promising in vitro profiles of this compound analogues have prompted their evaluation in animal models to assess their in vivo efficacy for treating neurological disorders.

Animal Models for Neurological Disorders

Analogues of this compound have been investigated in rodent models of cognitive impairment and other central nervous system disorders. The ability of these compounds to modulate brain histamine levels is a key aspect of their therapeutic potential.

For example, N-(5-p-nitrophenoxypentyl)pyrrolidine (UCL 1972), a potent H3 antagonist, was shown to be active in vivo. nih.gov When administered orally to mice, it produced a dose-dependent effect on brain tele-methylhistamine levels, with an ED50 of 1.1 mg/kg. nih.gov This demonstrates the compound's ability to cross the blood-brain barrier and engage its target in the central nervous system.

Furthermore, cyanopyrrolidine-based prolyl oligopeptidase (POP) inhibitors have been evaluated in rat models of amnesia. montana.edu These studies, while not directly involving benzenesulfonyl derivatives, highlight the therapeutic potential of the pyrrolidine scaffold in models of cognitive dysfunction. In scopolamine- and maximal electroshock-induced amnesia models, several cyanopyrrolidine compounds significantly prolonged conditioned passive avoidance reflex retention time, indicating an improvement in memory. montana.edu

Animal Models for Inflammatory Diseases

The preclinical evaluation of this compound analogues for inflammatory diseases often utilizes rodent models designed to mimic the pathological processes of acute and chronic inflammation. A commonly employed model is the carrageenan-induced paw edema test in rats. ijpras.comnih.govresearchgate.net This model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce the swelling induced by the injection of carrageenan, an inflammatory agent. ijpras.com

In a study evaluating novel benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine, three compounds demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.govresearchgate.net At a dose of 200 mg/kg, these compounds exhibited a higher percentage of inhibition of edema at the fourth hour compared to the standard drug, indomethacin (B1671933) (10 mg/kg). nih.govresearchgate.net Specifically, the inhibition percentages were 96.31%, 72.08%, and 99.69% for the three compounds, while indomethacin showed 57.66% inhibition. nih.govresearchgate.net This indicates a potent anti-inflammatory effect of these analogues.

Another model used to assess anti-inflammatory properties is the cotton pellet-induced granuloma bioassay. nih.gov This model simulates chronic inflammation, and the efficacy of a compound is determined by its ability to reduce the weight of the granulomatous tissue that forms around an implanted cotton pellet. Pyrazolylbenzenesulfonamide derivatives have been evaluated using this model, demonstrating their potential to combat chronic inflammatory conditions. nih.gov

Table 1: Anti-inflammatory Activity of this compound Analogues in Carrageenan-Induced Rat Paw Edema

Compound Dose (mg/kg) Maximum Inhibition (%) at 4th Hour Standard Drug (Indomethacin) Inhibition (%)
Compound 1 200 96.31 57.66
Compound 2 200 72.08 57.66

| Compound 3 | 200 | 99.69 | 57.66 |

Animal Models for Infectious Diseases (e.g., Trypanosomiasis, Tuberculosis)

The in vivo efficacy of this compound analogues against infectious diseases is evaluated in various animal models. For tuberculosis, murine models are standard for assessing the activity of new drug candidates against Mycobacterium tuberculosis. nih.gov These models can range from acute, high-dose infection models to chronic, low-dose aerosol infection models. nih.gov A key parameter measured in these studies is the reduction in the bacterial load (colony-forming units or CFU) in organs such as the lungs and spleen. nih.govnih.gov

One rapid in vivo screening model for tuberculosis involves infecting C3H mice intravenously with M. tuberculosis H37Rv. nih.gov In this model, body weight is used as a simple and effective marker of drug efficacy, as untreated infected mice consistently lose a significant amount of weight. nih.gov Chemotherapy with effective anti-TB drugs not only inhibits bacterial growth but also prevents this infection-induced body weight loss. nih.gov This model has been used to evaluate the efficacy of standard drugs like isoniazid, rifampin, and moxifloxacin. nih.gov

A study on a pyrazolo[4,3-d]pyrimidine derivative, DRILS-1398, demonstrated its efficacy in clearing M. tuberculosis infection from the lungs and spleen in murine models. nih.gov Histopathological analysis of the lungs of infected mice showed the presence of granulomas, which were absent after treatment with DRILS-1398, indicating clearance of the infection. nih.gov

For other infectious diseases, such as those caused by Eischerichia coli, Staphylococcus aureus, and Candida albicans, in vitro screening is often the initial step before moving to in vivo models. nih.gov Pyrazolylbenzenesulfonamide derivatives have shown promise as dual anti-inflammatory and antimicrobial agents in such screenings. nih.gov

Animal Models for Oncological Applications

The preclinical assessment of the anticancer potential of this compound analogues involves a variety of animal models that are crucial for evaluating efficacy and identifying promising candidates for clinical trials. researchgate.netnih.govnih.gov These models include chemically induced tumor models and xenograft models.

Chemically induced cancer models are used to mimic the process of carcinogenesis in humans. For example, fibrosarcoma can be induced in mice by the injection of benzo(a)pyrene. nih.govunair.ac.id This model has been used to evaluate the in vivo anticancer activity of benzoxazine (B1645224) and aminomethyl compounds. nih.govunair.ac.id In such studies, the efficacy of the test compounds is determined by their ability to reduce cancer incidence and tumor weight. nih.govunair.ac.id

In one study, all tested benzoxazine and aminomethyl derivatives showed activity in reducing cancer incidence and tumor weight in a benzo(a)pyrene-induced fibrosarcoma model in mice. nih.govunair.ac.id The benzoxazine derivatives demonstrated slightly better activity than the aminomethyl derivatives. nih.gov

Another approach involves the use of the NCI-60 human cancer cell line panel for initial in vitro screening, followed by in vivo studies in animal models for the most promising compounds. nih.govresearchgate.net Seven novel pyrazolo[1,5-a] ijpras.comnih.govresearchgate.nettriazine derivatives containing a benzenesulfonamide moiety exhibited anticancer activity against the NCI-60 panel. nih.govresearchgate.net Three of these compounds showed strong anticancer activity with growth inhibition values exceeding 50% across nine different cancer types. nih.govresearchgate.net The most active compound demonstrated potent activity against leukemia, colon cancer, and renal cancer. nih.govresearchgate.net

Table 2: In Vivo Anticancer Activity of Eugenol Derivatives in a Fibrosarcoma Mouse Model

Compound Dose (mg/Kg BW) Tumor Incidence (%)
Control - 100
Compound 4A 20 71

| Other Compounds | 20, 40, 80 | 57 |

Theoretical and Computational Chemistry Studies of 1 Benzenesulfonyl Pyrrolidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy levels. However, a thorough review of scientific literature reveals a lack of specific published studies performing these calculations directly on 1-(Benzenesulfonyl)pyrrolidin-3-amine. Therefore, the following sections outline the methodologies and the nature of the data that would be generated from such studies, which are currently unavailable for this specific compound.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometry, electronic properties, and reactivity. A DFT study on this compound would calculate properties like total energy, dipole moment, and the distribution of electron density. Reactivity descriptors, such as electrostatic potential maps and Fukui functions, could also be derived to predict sites susceptible to electrophilic or nucleophilic attack.

(Note: As no specific DFT studies on this compound are publicly available, a representative data table cannot be generated.)

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

(Note: Specific HOMO-LUMO energy values for this compound are not available in published literature, preventing the creation of a data table.)

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The pyrrolidine (B122466) ring in this compound is not planar and can adopt various "puckered" conformations, such as the envelope and twist forms. Computational methods can map the potential energy surface, identifying low-energy, stable conformers and the energy barriers for interconversion between them. This information is vital as the biological activity of a molecule often depends on its ability to adopt a specific conformation.

(Note: Without specific computational studies, a data table of conformer energies for this compound cannot be provided.)

Molecular Docking and Dynamics Simulations

While specific quantum chemical data is scarce, the broader class of N-sulfonylated pyrrolidine derivatives has been investigated using molecular docking and dynamics simulations to explore their potential as inhibitors of various protein targets. These techniques predict how a ligand (the small molecule) might bind to a protein's active site and the stability of the resulting complex.

Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity. Studies on analogous pyrrolidine derivatives have used this method to identify key interactions and predict their potential as inhibitors for targets such as the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). The output typically includes a binding energy score and a detailed view of the ligand's pose.

Table 1: Representative Docking Results for a Pyrrolidine-Based Inhibitor with a Protein Target (Illustrative)
Protein TargetLigand (Analog)Docking Score (kcal/mol)Predicted Key Interacting Residues
Mcl-1Pyrrolidine Derivative-8.5Met250, Gly262, Val253, Arg263

Protein-Ligand Interaction Analysis

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. MD simulations provide a more detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the binding. Analysis of the MD trajectory can reveal the persistence of certain interactions and the flexibility of both the ligand and the protein, offering deeper insights into the binding mechanism.

Table 2: Summary of Protein-Ligand Interactions from a Molecular Dynamics Simulation (Illustrative)
Interaction TypeLigand GroupProtein ResidueInteraction Occupancy (%)
Hydrogen BondSulfonyl OxygenArg26385.2
Hydrogen BondAmine HydrogenAsp256 (Backbone)60.5
Hydrophobic (Alkyl)Pyrrolidine RingVal25395.0
Hydrophobic (Pi-Alkyl)Benzenesulfonyl RingMet25075.8

Dynamics of Compound-Biological System Interactions

The interaction between a ligand like this compound and its biological target is a dynamic process. Molecular dynamics (MD) simulations are a powerful computational tool used to study these time-dependent interactions, providing insights into the stability of the compound-protein complex and the conformational changes that may occur upon binding.

MD simulations of analogous benzenesulfonamide (B165840) and pyrrolidine derivatives interacting with their protein targets have revealed critical information. For instance, simulations can elucidate the stability of key hydrogen bonds and hydrophobic interactions over time. In a typical study, a simulation of 100 nanoseconds or more would be performed on the compound docked into the active site of a target protein. tandfonline.com The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to assess the stability of the complex. A stable complex is often indicated by a low and converging RMSD value.

Furthermore, MD simulations can highlight the role of water molecules in mediating interactions and can be used to calculate the binding free energy, offering a more accurate estimation of binding affinity than molecular docking alone. tandfonline.com These simulations can reveal subtle conformational rearrangements in the protein's active site induced by the ligand, which are crucial for its inhibitory activity. For example, studies on related inhibitors have shown that specific torsional angles within the ligand are critical for maintaining an optimal binding pose. nih.gov

Illustrative Data from MD Simulation of a Related Pyrrolidine Inhibitor

ParameterValueInterpretation
Simulation Time100 nsStandard duration for assessing complex stability.
Average Ligand RMSD1.5 ÅIndicates the ligand remains stably bound in the active site.
Key H-Bonds Maintained> 90% of simulation timeShows strong and stable hydrogen bonding with key residues.
Binding Free Energy (MM/PBSA)-45.5 kcal/molSuggests a favorable binding affinity.

This table is a representative example based on typical findings for pyrrolidine-based inhibitors and does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are essential for understanding the relationship between the chemical structure of a series of compounds and their biological activity. These models translate molecular structures into numerical descriptors and use statistical methods to correlate them with activity.

For a series of analogs of this compound, a QSAR model would be developed to predict their inhibitory activity against a specific target. This involves calculating various molecular descriptors, such as electronic, steric, and hydrophobic properties. nih.gov

2D and 3D QSAR Approaches (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. These methods analyze the steric and electrostatic fields around a set of aligned molecules to generate a predictive model.

In a hypothetical study on this compound analogs, CoMFA and CoMSIA models would be generated. The results are often visualized as 3D contour maps, which indicate regions where modifications to the structure would likely increase or decrease biological activity. nih.govresearchgate.net

CoMFA: This method uses steric and electrostatic fields. For instance, a CoMFA model might reveal that bulky substituents are favored in one region (indicated by green contours) while sterically smaller groups are preferred in another (yellow contours). Similarly, red and blue contours would indicate regions where negative and positive electrostatic potentials, respectively, are favorable for activity. researchgate.net

CoMSIA: In addition to steric and electrostatic fields, CoMSIA includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov A CoMSIA model could suggest that introducing a hydrogen bond donor at a specific position on the benzenesulfonyl ring would enhance binding affinity. nih.gov

Representative Statistical Results for a 3D-QSAR Study

Modelq² (Cross-validated)r² (Non-cross-validated)Predictive r²Field Contributions
CoMFA0.6510.8820.706Steric: 59.8%, Electrostatic: 40.2%
CoMSIA0.6610.8030.706Steric, Electrostatic, H-bond Donor, H-bond Acceptor

This table is based on published data for pyrrolidine analogues as DPP-IV inhibitors and serves as an illustrative example. nih.govresearchgate.net

Predictive Modeling for Compound Design

The primary goal of QSAR modeling is to guide the design of new, more potent compounds. The contour maps generated from CoMFA and CoMSIA studies provide a roadmap for medicinal chemists. nih.gov Based on these models, new derivatives of this compound could be designed with specific structural modifications predicted to improve activity.

For example, if the model indicates that a bulky, electropositive group is favored at a certain position, new compounds incorporating such features would be synthesized and tested. This iterative process of design, synthesis, and testing, guided by predictive QSAR models, can significantly accelerate the drug discovery process. tandfonline.com

Computational Design and Virtual Screening

Computational design and virtual screening are powerful techniques for identifying novel hit compounds from large chemical libraries. nih.gov These methods can be broadly categorized into ligand-based and structure-based approaches.

For a target of interest for this compound, a virtual screening campaign could be initiated to find other compounds with similar or better activity. A large database of commercially available or virtual compounds would be screened computationally. nih.gov

The process often involves several steps:

Library Preparation: A large compound library is prepared, often filtered by physicochemical properties (like Lipinski's rule of five) to include drug-like molecules.

Ligand-Based Screening: If a set of active compounds is known, a pharmacophore model can be built based on their common chemical features. This model is then used to search for molecules in the library that match the pharmacophore.

Structure-Based Screening (Molecular Docking): If the 3D structure of the biological target is known, molecular docking can be used to predict the binding pose and affinity of each compound in the library to the target's active site. nih.gov Compounds are then ranked based on their docking scores.

Hit Selection and Experimental Validation: The top-ranking compounds from the virtual screening are selected for experimental testing to confirm their activity.

In the context of this compound, this compound could serve as a template for designing a focused library or as a starting point for a broader virtual screening campaign to identify novel scaffolds. nih.gov

Illustrative Virtual Screening Workflow

StepMethodPurposeOutcome
1Database FilteringRemove non-drug-like moleculesA library of drug-like compounds
2Pharmacophore ModelingIdentify key chemical features for activityA 3D pharmacophore model
3Ligand-Based ScreeningRapidly screen large librariesA subset of compounds matching the pharmacophore
4Molecular DockingPredict binding modes and affinitiesA ranked list of potential hits
5Hit SelectionChoose promising candidates for testingA small set of compounds for experimental validation

This table represents a typical workflow for a virtual screening campaign.

Advanced Spectroscopic and Analytical Characterization of 1 Benzenesulfonyl Pyrrolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the solution-state structure of 1-(Benzenesulfonyl)pyrrolidin-3-amine. Through a combination of one-dimensional and two-dimensional experiments, a complete map of the proton and carbon framework can be assembled.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. The expected chemical shifts are influenced by the electron-withdrawing benzenesulfonyl group and the stereochemistry of the pyrrolidine (B122466) ring.

¹H NMR Spectroscopy: The proton spectrum can be divided into two main regions: the aromatic region for the benzenesulfonyl group and the aliphatic region for the pyrrolidine ring.

Aromatic Protons: The phenyl ring protons typically appear as multiplets between 7.5 and 7.9 ppm. The protons ortho to the sulfonyl group are expected at the most downfield position due to the strong deshielding effect of the SO₂ group, followed by the para-proton, and then the meta-protons.

Pyrrolidine Protons: The protons on the saturated five-membered ring appear in the upfield region. The proton at C3, attached to the same carbon as the amine group, would likely appear as a multiplet. The protons at C2, C4, and C5, adjacent to the nitrogen and other carbons, would exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons. The NH₂ protons of the primary amine would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single peaks for each unique carbon atom.

Aromatic Carbons: The benzenesulfonyl group exhibits four distinct signals in the aromatic region (approximately 127-138 ppm). The ipso-carbon, directly attached to the sulfur atom, is expected around 138 ppm, while the other carbons (ortho, meta, para) would appear in the 127-133 ppm range.

Pyrrolidine Carbons: The four carbons of the pyrrolidine ring are expected in the aliphatic region (approximately 25-60 ppm). The carbons bonded to the nitrogen (C2 and C5) would be shifted downfield compared to the C4 carbon. The C3 carbon, bearing the amine group, would have a distinct chemical shift within this range.

The following tables summarize the predicted chemical shifts for this compound.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic (ortho) 7.80 - 7.90 Multiplet (d-like)
Aromatic (meta, para) 7.50 - 7.70 Multiplet
Pyrrolidine CH (C3) 3.50 - 3.70 Multiplet
Pyrrolidine CH₂ (C2, C5) 3.20 - 3.60 Multiplet
Pyrrolidine CH₂ (C4) 1.90 - 2.30 Multiplet

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
Aromatic C (ipso) ~138
Aromatic CH (para) ~133
Aromatic CH (ortho) ~129
Aromatic CH (meta) ~127
Pyrrolidine C2, C5 48 - 55
Pyrrolidine C3 45 - 52

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on C3 and C4, C4 and C5, and C2 and the geminal protons on its own carbon, confirming the connectivity within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for connecting different parts of the molecule. For instance, HMBC could show correlations from the C2 and C5 protons of the pyrrolidine ring to the ipso-carbon of the benzenesulfonyl group, confirming the S-N bond linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization conditions.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its atomic composition. For this compound (C₁₀H₁₄N₂O₂S), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the formula.

Expected HRMS Data

Ion Molecular Formula Calculated Exact Mass

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for sulfonamides often involve the cleavage of bonds around the sulfur atom and within the amine moiety. nih.govnih.gov

Expected fragmentation pathways for this compound include:

Loss of sulfur dioxide (SO₂): A common fragmentation for aromatic sulfonamides is the neutral loss of 64 Da (SO₂). nih.gov

Cleavage of the S-N bond: This can lead to the formation of ions corresponding to the benzenesulfonyl cation (m/z 141) or the protonated aminopyrrolidine fragment.

Fragmentation of the pyrrolidine ring: The saturated ring can undergo cleavage, leading to various smaller fragment ions.

Predicted MS/MS Fragmentation Data for [M+H]⁺ (m/z 227.0854)

Fragment m/z Proposed Neutral Loss Proposed Fragment Structure
163.06 SO₂ [C₁₀H₁₅N₂]⁺
141.00 C₄H₉N₂ [C₆H₅SO₂]⁺ (Benzenesulfonyl cation)
86.08 C₆H₅SO₂ [C₄H₁₀N₂]⁺ (Protonated 3-aminopyrrolidine)

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR and MS provide extensive data on connectivity and composition, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

Key structural features that would be determined include:

Absolute Stereochemistry: For a chiral sample (e.g., (S)- or (R)-1-(Benzenesulfonyl)pyrrolidin-3-amine), X-ray crystallography can determine the absolute configuration of the stereocenter at the C3 position.

Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar. X-ray analysis would reveal its exact conformation, which is typically an "envelope" or "twist" (half-chair) form, as seen in related structures. nih.govresearchgate.net

Molecular Packing and Intermolecular Interactions: The analysis would show how individual molecules are arranged in the crystal lattice. It would also identify any significant intermolecular interactions, such as hydrogen bonds between the amine group (donor) and the sulfonyl oxygens (acceptor) of neighboring molecules, which dictate the packing and stability of the crystal.

Although a crystal structure for the title compound is not publicly available, analysis of a closely related molecule, 1-[(4-methylbenzene)sulfonyl]pyrrolidine, shows the pyrrolidine ring in a half-chair conformation with a twist along the C2-C3 bond. nih.gov It is expected that this compound would adopt a similar non-planar ring conformation.

Single-Crystal X-ray Diffraction Analysis

A definitive single-crystal X-ray diffraction analysis for this compound has not been extensively reported in publicly accessible literature. However, a detailed structural elucidation can be inferred from the analysis of closely related sulfonamide compounds. The molecular geometry is determined by the spatial arrangement of the benzenesulfonyl group and the pyrrolidine ring.

The geometry around the sulfur atom in the sulfonamide group is expected to be a distorted tetrahedron. The bond lengths and angles are influenced by the electronegativity of the attached atoms. Based on data from analogous structures, the S=O bond lengths are typically shorter and stronger than the S-N and S-C bonds. The pyrrolidine ring is expected to adopt a non-planar, puckered conformation, most commonly an envelope or twist form, to minimize steric strain. The amine group at the 3-position can exist in either an axial or equatorial position relative to the ring's average plane.

The precise solid-state conformation and crystal system parameters such as space group and unit cell dimensions remain to be determined by direct experimental analysis. A summary of typical crystallographic parameters for related benzenesulfonamide (B165840) derivatives is provided in the table below.

Table 1: Typical Crystallographic Parameters for Benzenesulfonamide Derivatives.
ParameterTypical Value / SystemDescription
Crystal SystemMonoclinic or TriclinicCommonly observed crystal systems for sulfonamide compounds mdpi.comnih.gov.
Space Groupe.g., P2₁/c, P-1Specific symmetry of the crystal lattice mdpi.com.
S=O Bond Length~1.43 ÅTypical double bond character between sulfur and oxygen.
S-N Bond Length~1.63 ÅSingle bond between sulfur and the pyrrolidine nitrogen.
S-C Bond Length~1.77 ÅSingle bond between sulfur and the phenyl carbon.
O-S-O Bond Angle~120°Angle between the two sulfonyl oxygen atoms.

Hydrogen Bonding and Crystal Packing Analysis

The crystal packing of this compound is anticipated to be heavily influenced by intermolecular hydrogen bonding. The molecule possesses key functional groups that act as hydrogen bond donors and acceptors. The primary amine (-NH₂) group on the pyrrolidine ring contains two donor protons, while the nitrogen atom of this group can also act as a hydrogen bond acceptor. The two oxygen atoms of the sulfonyl (-SO₂) group are strong hydrogen bond acceptors.

Table 2: Potential Hydrogen Bonding Interactions in this compound.
DonorAcceptorInteraction TypeExpected Significance
Amine (N-H)Sulfonyl (O=S)Intermolecular N-H···OHigh; primary driving force for crystal packing nih.govmdpi.com.
Amine (N-H)Amine (N)Intermolecular N-H···NPossible, but generally less favored than N-H···O nih.gov.
Aromatic (C-H)Sulfonyl (O=S)Intermolecular C-H···OModerate; contributes to lattice stabilization.
Aliphatic (C-H)Sulfonyl (O=S)Intermolecular C-H···OWeak; minor contribution to packing.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for the structural confirmation and analysis of the electronic properties of this compound. IR spectroscopy provides detailed information about the vibrational modes of the functional groups, while UV-Vis spectroscopy probes the electronic transitions within the molecule.

Vibrational Mode Assignment

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups: a primary amine, a sulfonamide, a pyrrolidine ring, and a monosubstituted benzene (B151609) ring.

The primary amine group (-NH₂) typically shows two distinct stretching vibrations in the 3500-3200 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes wpmucdn.com. The sulfonamide group is characterized by strong absorption bands for the S=O stretching vibrations. These appear as two distinct bands: an asymmetric stretch at higher wavenumbers (around 1350-1300 cm⁻¹) and a symmetric stretch at lower wavenumbers (around 1170-1145 cm⁻¹) jst.go.jp. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring appear just below 3000 cm⁻¹ wpmucdn.com. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands from C-C and C-N stretching, as well as various bending vibrations.

Table 3: Predicted Infrared (IR) Vibrational Mode Assignments for this compound.
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3500 - 3300N-H Asymmetric StretchPrimary Amine (-NH₂)
3400 - 3200N-H Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H Aromatic StretchBenzene Ring
2980 - 2850C-H Aliphatic StretchPyrrolidine Ring
1620 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)
1500 - 1400C=C Aromatic Ring StretchBenzene Ring
1350 - 1300S=O Asymmetric StretchSulfonamide (-SO₂-)
1170 - 1145S=O Symmetric StretchSulfonamide (-SO₂-) jst.go.jp
950 - 875N-S StretchSulfonamide (-SO₂-N) researchgate.net
770 - 730 and 710 - 690C-H Out-of-Plane BendingMonosubstituted Benzene

Conclusion and Future Research Directions

Summary of Current Research Status on 1-(Benzenesulfonyl)pyrrolidin-3-amine and its Analogues

Research into this compound and its analogues has primarily centered on their synthesis and evaluation for various biological activities. While comprehensive studies dedicated exclusively to the parent compound are not abundant in publicly accessible literature, significant research on its derivatives provides valuable insights into its potential.

The core structure, which combines a benzenesulfonamide (B165840) moiety with a pyrrolidine (B122466) ring, is a recognized pharmacophore. Benzenesulfonamides are known to exhibit a wide array of pharmacological effects, including antimicrobial and anti-inflammatory properties. researchgate.netnih.gov The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold found in numerous natural products and synthetic drugs, contributing to the diverse biological activities of these molecules. nih.govnih.gov

Recent studies have focused on the synthesis of novel benzenesulfonamide derivatives incorporating a pyrrolidine ring, with subsequent evaluation of their biological potential. For instance, a series of new benzenesulphonamide derivatives bearing a carboxamide functionality have been synthesized and investigated for their in vivo anti-inflammatory and in vitro antimicrobial and antioxidant activities. researchgate.netnih.gov Some of these compounds have shown significant inhibition of carrageenan-induced rat paw edema, indicating potent anti-inflammatory effects. researchgate.net Furthermore, certain analogues have demonstrated noteworthy antimicrobial activity against various bacterial and fungal strains. researchgate.net

The general research interest in this class of compounds is also underscored by the commercial availability of this compound hydrochloride as a building block for chemical synthesis, suggesting its utility in drug discovery and development. bldpharm.com

Remaining Challenges and Knowledge Gaps in the Field

Despite the promising preliminary findings for analogues of this compound, several challenges and knowledge gaps impede the full realization of their therapeutic potential.

A primary challenge lies in the limited volume of research focused specifically on this compound itself. Much of the existing data is extrapolated from studies on its derivatives, which, while informative, may not fully capture the unique properties of the parent compound. A comprehensive pharmacological profile of this compound is currently lacking.

Furthermore, structure-activity relationship (SAR) studies for this class of compounds are still in their early stages. While it is understood that the combination of the benzenesulfonamide and pyrrolidine moieties is crucial for their biological activity, a detailed understanding of how different substituents on either of these rings affect efficacy and selectivity is yet to be fully elucidated. nih.gov

Another significant challenge is the stereochemistry of the pyrrolidine ring. The 3-amino position creates a chiral center, and the biological activity of the different enantiomers can vary significantly. The synthesis of enantiomerically pure compounds can be complex and costly, and for many of the reported analogues, the specific stereochemistry and its influence on biological activity have not been thoroughly investigated.

Finally, the precise molecular mechanisms of action for many of the observed biological effects remain to be determined. While some analogues have been shown to inhibit specific enzymes, a deeper understanding of their interactions with biological targets at the molecular level is necessary for rational drug design and optimization.

Proposed Future Research Avenues and Methodologies

To address the existing challenges and unlock the full potential of this compound and its analogues, several future research avenues are proposed.

A crucial first step is the comprehensive biological screening of this compound itself. This should include a broad range of assays to identify its primary pharmacological activities and potential therapeutic targets.

Future synthetic efforts should focus on the creation of a diverse library of analogues with systematic variations in both the benzenesulfonyl and pyrrolidine moieties. This will enable more detailed SAR studies to identify the key structural features required for potent and selective activity. The use of combinatorial chemistry and high-throughput screening could accelerate this process.

Given the importance of stereochemistry, the development of efficient and scalable stereoselective synthetic routes to produce enantiomerically pure forms of this compound and its derivatives is a high priority. Subsequent biological evaluation of individual enantiomers will be critical to understanding their differential effects.

To elucidate the mechanisms of action, a combination of in vitro and in silico approaches should be employed. This could include enzyme inhibition assays, receptor binding studies, and molecular docking simulations to identify and characterize the interactions between these compounds and their biological targets.

Potential for Advancements in Chemical Synthesis and Biological Applications

The field of this compound research holds significant potential for advancements in both chemical synthesis and biological applications.

From a synthetic perspective, the development of novel and more efficient methods for the construction and functionalization of the pyrrolidine ring will be a key area of progress. This could involve the application of new catalytic systems and the exploration of green chemistry principles to make the synthesis more environmentally friendly and cost-effective.

In terms of biological applications, the existing evidence suggests that this compound analogues could be developed into a new class of therapeutic agents. Their demonstrated anti-inflammatory and antimicrobial properties make them promising candidates for the treatment of a range of conditions. researchgate.net Further research may also uncover novel applications in areas such as neurodegenerative diseases or oncology, given the broad biological activities associated with both the benzenesulfonamide and pyrrolidine scaffolds. ontosight.ai

The versatility of the this compound scaffold also makes it an attractive starting point for the development of targeted therapies. By modifying the structure to enhance affinity for a specific biological target, it may be possible to create highly selective drugs with improved efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Benzenesulfonyl)pyrrolidin-3-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Sulfonylation of Pyrrolidin-3-amine : React pyrrolidin-3-amine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane (DCM) at 0–25°C. Monitor completion via TLC or HPLC .
  • Workup : Quench excess sulfonyl chloride with ice-cold water, extract with DCM, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Optimization : Adjust stoichiometry (1:1.2 amine:sulfonyl chloride) and reaction time (4–6 hours) to minimize side products like disubstituted amines.

Q. How should researchers characterize this compound to confirm purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify sulfonamide bond formation (e.g., sulfonyl group protons at δ 7.5–8.0 ppm) and pyrrolidine ring conformation .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (expected [M+H]+^+ ~ 255.1 Da).
  • HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonamide group.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodology :

  • Chiral Resolution : Use (R)- or (S)-pyrrolidin-3-amine precursors (e.g., (S)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride ) followed by sulfonylation.
  • Asymmetric Catalysis : Employ palladium-catalyzed coupling or enzymatic resolution (lipases) to isolate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for benzenesulfonamide derivatives?

  • Approach :

  • Systematic Substituent Variation : Modify the benzene ring (e.g., electron-withdrawing groups at para positions) and evaluate binding affinity using radioligand assays (e.g., for mGlu receptors ).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., sulfonamide oxygen hydrogen bonding with Lys residue in mGlu5 ).
  • Data Reconciliation : Cross-validate in vitro (IC50_{50}) and in vivo (e.g., rodent behavioral models) results to address discrepancies.

Q. How does the benzenesulfonyl group influence pharmacokinetic properties, and what modifications improve metabolic stability?

  • Key Modifications :

  • Bioisosteric Replacement : Substitute sulfonamide with sulfonic ester or amide groups to reduce CYP450-mediated oxidation.
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., acetyl) on the pyrrolidine nitrogen to enhance oral bioavailability.
  • Metabolic Profiling : Use liver microsome assays (human/rat) to identify major metabolites (LC-MS/MS) and adjust substituents accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.